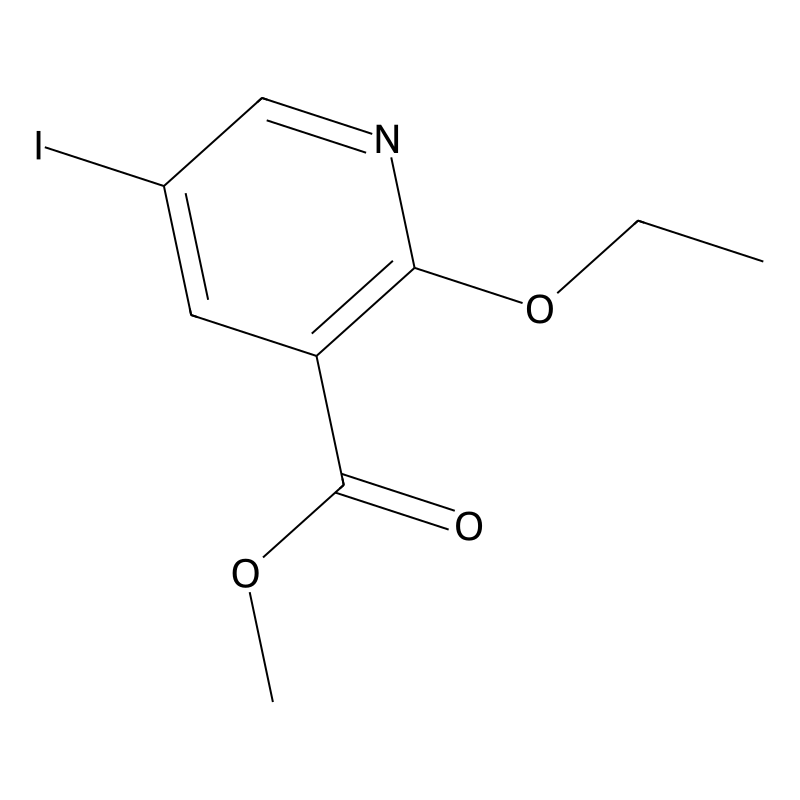Methyl 2-ethoxy-5-iodonicotinate
Catalog No.
S791456
CAS No.
335078-24-5
M.F
C9H10INO3
M. Wt
307.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
335078-24-5
Product Name
Methyl 2-ethoxy-5-iodonicotinate
IUPAC Name
methyl 2-ethoxy-5-iodopyridine-3-carboxylate
Molecular Formula
C9H10INO3
Molecular Weight
307.08 g/mol
InChI
InChI=1S/C9H10INO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3
InChI Key
LFIIUSJEURRBCB-UHFFFAOYSA-N
SMILES
CCOC1=C(C=C(C=N1)I)C(=O)OC
Canonical SMILES
CCOC1=C(C=C(C=N1)I)C(=O)OC
Methyl 2-ethoxy-5-iodonicotinate is a chemical compound with the molecular formula C10H11INO3. It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. The compound is used as a starting material for the synthesis of various organic molecules. It is synthesized by the reaction of iodine, carbon monoxide, and methyl 2-ethoxyisonicotinate. The compound was first reported in the literature by Stocking and Kaufman in 1962.
Methyl 2-ethoxy-5-iodonicotinate is a brownish-yellow solid that has a melting point of 110-112°C. It has a molecular weight of 307.1 g/mol and a density of 2.03 g/cm3. In the presence of light, the compound can undergo photodegradation, forming iodine and carbon monoxide. The compound is sparingly soluble in water but is soluble in chloroform, dichloromethane, and ethanol.
The synthesis of methyl 2-ethoxy-5-iodonicotinate involves the reaction of iodine, carbon monoxide, and methyl 2-ethoxyisonicotinate under a pressure of 150 atm and a temperature of 140°C. The reaction results in the formation of methyl 2-ethoxy-5-iodonicotinate, along with carbon monoxide and iodine trichloride. The product can be purified by recrystallization from ethanol.
The compound has been characterized using various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The NMR spectrum of the compound shows signals consistent with the presence of a pyridine ring and an ester group. The infrared spectrum shows bands corresponding to the C=O stretching vibration and the C-I stretching vibration.
The compound has been characterized using various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The NMR spectrum of the compound shows signals consistent with the presence of a pyridine ring and an ester group. The infrared spectrum shows bands corresponding to the C=O stretching vibration and the C-I stretching vibration.
The analysis of methyl 2-ethoxy-5-iodonicotinate can be done using various techniques such as HPLC, GC-MS, and NMR spectroscopy. High-performance liquid chromatography (HPLC) is often used to separate and quantify the compound in a mixture. Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of the compound. NMR spectroscopy is used to confirm the identity and purity of the compound.
Methyl 2-ethoxy-5-iodonicotinate has been found to exhibit various biological activities. The compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound also exhibits antifungal activity against Candida albicans.
The toxicity of methyl 2-ethoxy-5-iodonicotinate has been evaluated in various scientific experiments. The compound has been found to be low in toxicity when administered orally and dermally. The compound is classified as a low hazard substance according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS).
Methyl 2-ethoxy-5-iodonicotinate has various applications in scientific experiments. It is used as a starting material for the synthesis of various organic molecules, including biologically active compounds. The compound is also used as a reagent for the analysis of various substances.
There is ongoing research on the synthesis and characterization of methyl 2-ethoxy-5-iodonicotinate. There is also research on the use of the compound as a starting material for the synthesis of various biologically active compounds.
Methyl 2-ethoxy-5-iodonicotinate has potential implications in various fields of research and industry. The compound can be used as a starting material for the synthesis of various biologically active compounds, which have applications in the pharmaceutical industry. The compound can also be used as a reagent for the analysis of various substances, which has applications in the chemical industry.
Methyl 2-ethoxy-5-iodonicotinate has some limitations, including its low solubility in water. In the future, there is a need for the development of more efficient synthetic methods for the compound. There is also a need for further research on the biological activities of the compound, which could lead to the discovery of new biologically active compounds. Additionally, research on the potential use of the compound in other fields such as material science and nanotechnology could be explored.
- Further research on the properties and characteristics of methyl 2-ethoxy-5-iodonicotinate
- Development of more efficient synthetic methods for the compound
- Investigation of the potential use of the compound in other fields such as material science and nanotechnology
- Discovery of new biologically active compounds using methyl 2-ethoxy-5-iodonicotinate as a starting material
- Research on the environmental impact of the compound
- Investigation of the potential use of the compound in the development of new drugs and therapies
- Study of the effect of different solvents and conditions on the synthesis and properties of the compound
- Investigation of the compound's mechanism of action in inhibiting bacterial and fungal growth
- Development of novel analytical methods for the detection and quantification of the compound in complex mixtures
- Investigation of the compound's potential as a photodynamic therapy agent for cancer treatment.
- Development of more efficient synthetic methods for the compound
- Investigation of the potential use of the compound in other fields such as material science and nanotechnology
- Discovery of new biologically active compounds using methyl 2-ethoxy-5-iodonicotinate as a starting material
- Research on the environmental impact of the compound
- Investigation of the potential use of the compound in the development of new drugs and therapies
- Study of the effect of different solvents and conditions on the synthesis and properties of the compound
- Investigation of the compound's mechanism of action in inhibiting bacterial and fungal growth
- Development of novel analytical methods for the detection and quantification of the compound in complex mixtures
- Investigation of the compound's potential as a photodynamic therapy agent for cancer treatment.
XLogP3
2
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








